N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine
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Overview
Description
N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine is a synthetic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an acetyl group, a sulfoethyl group, and an L-alpha-asparagine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alpha-asparagine is protected using a suitable protecting group to prevent unwanted reactions.
Acetylation: The protected L-alpha-asparagine is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Sulfoethylation: The acetylated intermediate is reacted with a sulfoethylating agent, such as 2-chloroethanesulfonic acid, under basic conditions to introduce the sulfoethyl group.
Deprotection: The protecting group is removed to yield the final product, N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine.
Industrial Production Methods
Industrial production of N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfoethyl group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The sulfoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-glutamine
- N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-aspartic acid
Uniqueness
N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
CAS No. |
82637-03-4 |
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Molecular Formula |
C8H14N2O7S |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-oxo-4-(2-sulfoethylamino)butanoic acid |
InChI |
InChI=1S/C8H14N2O7S/c1-5(11)10-6(4-7(12)13)8(14)9-2-3-18(15,16)17/h6H,2-4H2,1H3,(H,9,14)(H,10,11)(H,12,13)(H,15,16,17)/t6-/m0/s1 |
InChI Key |
IXNJXZCMVAGLGU-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)NCCS(=O)(=O)O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
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